

1-Mesitylguanidine: A Sterically Hindered, Non-Nucleophilic Strong Base for Organic Synthesis

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Compound of Interest

Compound Name: 1-Mesitylguanidine

Cat. No.: B15333634

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, often classified as "superbases," due to the significant resonance stabilization of their protonated form, the guanidinium cation.^[1] This inherent strength, combined with the ability to tune their steric and electronic properties through substitution, makes them highly valuable reagents in organic synthesis. **1-Mesitylguanidine** is a sterically hindered guanidine that is emerging as a potent non-nucleophilic strong base. The bulky mesityl group (2,4,6-trimethylphenyl) effectively shields the nitrogen atoms, minimizing their nucleophilicity while preserving their high basicity. This unique characteristic allows for selective deprotonation of weakly acidic protons without the interference of undesired nucleophilic side reactions.

This document provides an overview of the properties, applications, and generalized experimental protocols for using **1-Mesitylguanidine** and other sterically hindered guanidines as non-nucleophilic strong bases in organic synthesis.

Properties of 1-Mesitylguanidine

While specific experimental data for **1-Mesitylguanidine** is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of sterically hindered guanidines.

Property	Value/Description	Source
Chemical Name	1-Mesitylguanidine; 1-(2,4,6-trimethylphenyl)guanidine	N/A
Molecular Formula	C ₁₀ H ₁₅ N ₃	[2]
Molecular Weight	177.25 g/mol	[2]
Appearance	Expected to be a crystalline solid	N/A
pKa (Conjugate Acid)	Estimated to be in the range of 12-14 in aqueous solution and significantly higher in organic solvents, characteristic of a strong base.	Inferred from related guanidines[1]
Solubility	Expected to be soluble in a range of organic solvents.	N/A

Applications in Organic Synthesis

The primary application of **1-Mesitylguanidine** stems from its ability to act as a strong base with low nucleophilicity. This makes it an ideal reagent for a variety of organic transformations, including:

- **Enolate Formation:** Selective deprotonation of ketones, esters, and other carbonyl compounds to form enolates for subsequent alkylation, aldol, or Claisen reactions. The steric hindrance prevents competing nucleophilic attack at the carbonyl carbon.
- **Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds:** Facilitating reactions that require the removal of protons from substrates such as terminal alkynes, amides, and alcohols.

- **Catalysis:** Acting as a basic catalyst in reactions like Michael additions, Henry reactions, and transesterifications. Its ability to activate substrates through deprotonation without forming covalent intermediates is advantageous.
- **Elimination Reactions:** Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates.

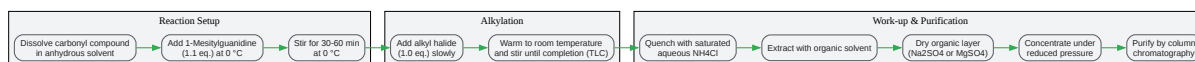
Experimental Protocols

The following are generalized protocols for the use of sterically hindered guanidines like **1-Mesitylguanidine**. Note: These are general guidelines and may require optimization for specific substrates and reactions.

Protocol 1: General Procedure for a Base-Mediated Alkylation Reaction

This protocol describes a typical procedure for the alkylation of a carbonyl compound using **1-Mesitylguanidine** as the base.

Workflow Diagram:



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Caption: General workflow for a base-mediated alkylation.

Materials:

- Carbonyl compound (e.g., ketone, ester)
- **1-Mesitylguanidine** (1.1 equivalents)

- Alkyl halide (1.0 equivalent)
- Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

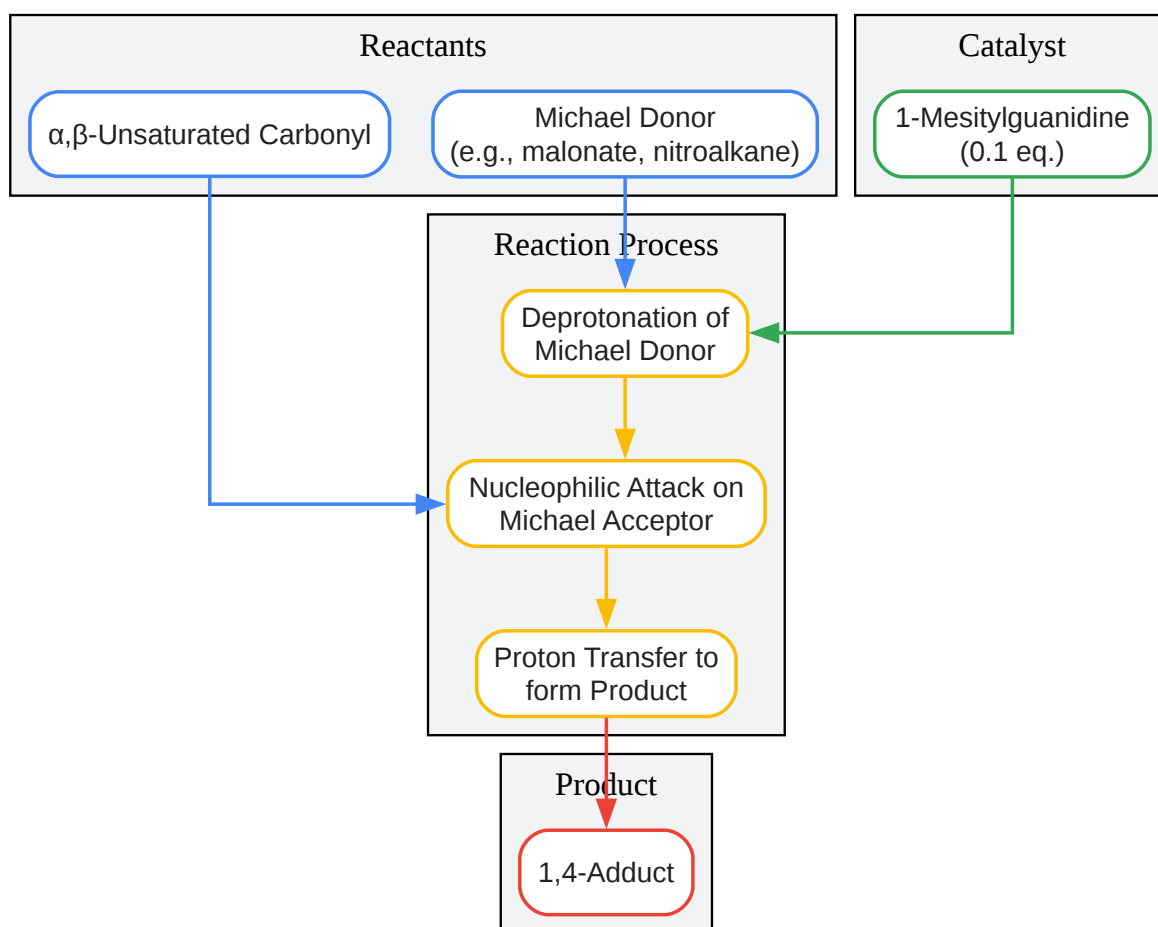
Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and dissolve it in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Add **1-Mesitylguanidine** portion-wise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.
- Slowly add the alkyl halide to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.

Protocol 2: Catalytic Michael Addition

This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound using a catalytic amount of **1-Mesitylguanidine**.

Logical Relationship Diagram:



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Caption: Catalytic cycle of a Michael addition.

Materials:

- α,β -Unsaturated carbonyl compound (Michael acceptor)

- Michael donor (e.g., diethyl malonate, nitromethane)
- **1-Mesitylguanidine** (0.1 equivalents)
- Solvent (e.g., Toluene, CH₂Cl₂)
- Aqueous acid (e.g., 1 M HCl) for work-up

Procedure:

- In a round-bottom flask, dissolve the Michael acceptor and the Michael donor in the chosen solvent.
- Add **1-Mesitylguanidine** to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, add a mild aqueous acid (e.g., 1 M HCl) to neutralize the catalyst.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the Michael adduct.

Conclusion

1-Mesitylguanidine represents a valuable tool in the arsenal of organic chemists. Its combination of strong basicity and steric hindrance allows for selective transformations that are often challenging with more traditional bases. While specific, quantitative data for **1-Mesitylguanidine** is still emerging in the literature, the principles outlined in these application notes and protocols, based on the well-established chemistry of other sterically hindered guanidines, provide a solid foundation for its successful application in a wide range of synthetic endeavors. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.

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References

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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